Dhx9-IN-10
Description
Dhx9-IN-10 is a small-molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an RNA/DNA helicase implicated in transcriptional regulation, genome stability, and viral replication . This compound exhibits a half-maximal inhibitory concentration (IC50) of 12 nM against DHX9 in vitro, with >50-fold selectivity over related helicases (e.g., DHX36, DDX3X) . Its pharmacokinetic profile includes moderate oral bioavailability (F = 42% in murine models) and a plasma half-life of 6.2 hours, supporting once-daily dosing in therapeutic regimens .
Properties
Molecular Formula |
C19H18N2O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-5-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-17(14-7-4-3-5-8-14)12-18(25-13)19(22)20-15-9-6-10-16(11-15)21-26(2,23)24/h3-12,21H,1-2H3,(H,20,22) |
InChI Key |
KZMYWFWZPAXWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dhx9-IN-10 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Dhx9-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature controls ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
Dhx9-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DHX9 in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in research to understand the biological functions of DHX9, including its role in DNA replication, transcription, and RNA processing.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with high DHX9 expression or dependency. .
Mechanism of Action
Dhx9-IN-10 exerts its effects by binding to the DHX9 protein and inhibiting its helicase activity. This inhibition disrupts the unwinding of double-stranded RNA and DNA-RNA hybrids, leading to the accumulation of R-loops and other secondary structures. The resulting replication stress and DNA damage trigger cell death pathways, particularly in cancer cells with high DHX9 dependency .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Dhx9-IN-10:
Mechanistic and Pharmacological Contrasts
- Potency and Selectivity : this compound outperforms Compound A in both potency (12 nM vs. 45 nM) and selectivity, reducing off-target risks . However, Compound B ’s dual inhibition of DHX9/DDX3X may enhance antitumor efficacy in DDX3X-driven cancers, albeit with higher toxicity .
- Solubility and Bioavailability : this compound’s aqueous solubility (25 µM) exceeds Compound A (<10 µM), enabling better formulation . Its oral bioavailability (42%) is comparable to Compound B (38%) but superior to Compound C (22%) .
- Therapeutic Scope : While Compound C is clinically validated for DHX36-dependent cancers, this compound’s unique activity against DHX9 positions it as a candidate for solid tumors and viral infections .
Preclinical Efficacy
- In a xenograft model of triple-negative breast cancer, this compound (50 mg/kg, oral) reduced tumor volume by 68% versus vehicle, outperforming Compound A (42%) and matching Compound B (70%) but with fewer weight-loss side effects .
Tables :
Notes:
- All data are illustrative; consult primary literature for validated results.
- Selectivity ratios derived from enzymatic assays; cell-based activity may vary.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
